molecular formula C8H6BrNO2 B12864787 (2-Bromobenzo[d]oxazol-5-yl)methanol

(2-Bromobenzo[d]oxazol-5-yl)methanol

Cat. No.: B12864787
M. Wt: 228.04 g/mol
InChI Key: SQKHPGLTRROWHS-UHFFFAOYSA-N
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Description

(2-Bromobenzo[d]oxazol-5-yl)methanol (CAS 1803842-65-0) is a benzoxazole-based chemical building block with a molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol [ ]. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of novel molecules targeting the sphingosine-1-phosphate (S1P) signaling pathway. Its primary research value lies in its role as a key precursor for the development of potent and selective S1P1 receptor ligands [ ]. The S1P1 receptor is a well-validated therapeutic target for a range of conditions, including multiple sclerosis, ulcerative colitis, and inflammatory response models, such as LPS-induced acute liver injury [ ]. Furthermore, the 2-aminobenzoxazole scaffold, for which this compound is a synthetic building block, has been identified as a viable core structure for developing potent inhibitors of the Spns2 transporter, an upstream regulator of S1P receptor engagement [ ]. Researchers utilize this brominated benzoxazole methanol derivative to access more complex molecular architectures, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for these critical biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Datasheet for detailed handling information. The compound is associated with specific hazard statements and requires careful handling by qualified professionals in a well-equipped laboratory setting [ ].

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

(2-bromo-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C8H6BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2

InChI Key

SQKHPGLTRROWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Bromobenzo[d]oxazol-2-amine

A key intermediate is 5-bromobenzo[d]oxazol-2-amine, which can be prepared via palladium-catalyzed borylation and subsequent transformations:

Step Reagents & Conditions Yield & Notes
1. 5-Bromobenzo[b]oxazol-2-amine + bis(pinacolato)diboron + 1,4-dioxane Stirred at room temperature under nitrogen, then heated to reflux (100–103 °C) for 3–5 h with Pd(dppf)Cl2 catalyst and potassium acetate 70% yield; reaction monitored by HPLC; inert atmosphere essential
2. Workup: Filtration through silica gel, elution with ethyl acetate, concentration under vacuum Followed by acid treatment with 50% aqueous HCl at 80–84 °C for 2–4 h Solid isolated by vacuum filtration, washed, and dried to yield 5-bromo-2-amino-benzoxazole hydrochloride salt

This method provides a robust route to the brominated benzoxazole amine intermediate with high purity and reproducibility.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl group can be introduced via selective reduction or substitution reactions on appropriately functionalized benzoxazole derivatives:

While direct literature on this compound preparation is limited, analogous benzoxazole derivatives have been synthesized by:

  • Condensation of o-aminophenol derivatives with aldehydes in polyphosphoric acid at elevated temperatures (~180 °C) to form benzoxazole rings bearing hydroxymethyl substituents.
  • Subsequent bromination at the 2-position or starting from brominated aminophenols to ensure regioselectivity.

Alternative Synthetic Strategies

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield/Notes
1 Borylation of 5-bromobenzo[b]oxazol-2-amine bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, reflux 100 °C, inert atmosphere Formation of boronic acid intermediate ~70% yield; HPLC monitored
2 Acidic treatment 50% aq. HCl, 80–84 °C, 2–4 h Isolation of brominated benzoxazole amine salt High purity solid obtained
3 Condensation with aldehyde or formylation o-Aminophenol derivatives, aldehydes, polyphosphoric acid, 180 °C Formation of benzoxazole ring with hydroxymethyl group Literature reports successful ring formation
4 Reduction or substitution Reducing agents (e.g., NaBH4) or hydroxymethylation reagents Introduction of hydroxymethyl group at 5-position Analogous methods in benzoxazole chemistry
5 Pd-catalyzed cross-coupling (optional) Pd catalyst, ligands, base, solvent Functionalization of benzoxazole ring Enables regioselective substitution

Research Findings and Analytical Data

  • NMR and Mass Spectrometry confirm the structure and purity of intermediates and final products, with characteristic signals for benzoxazole protons and hydroxymethyl groups.
  • X-ray crystallography has been used to confirm isomeric forms and ring conformations in related benzoxazole derivatives, supporting the stability of the synthesized compounds.
  • Reaction monitoring by HPLC ensures completion and purity during scale-up synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: (2-Bromobenzo[d]oxazol-5-yl)carboxylic acid.

    Reduction: Benzo[d]oxazol-5-ylmethanol.

    Substitution: (2-Azidobenzo[d]oxazol-5-yl)methanol, (2-Cyanobenzo[d]oxazol-5-yl)methanol, etc.

Scientific Research Applications

(2-Bromobenzo[d]oxazol-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromobenzo[d]oxazol-5-yl)methanol is primarily related to its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Solubility Key Features/Applications References
(2-Bromobenzo[d]oxazol-5-yl)methanol C8H6BrNO2 ~228.05* -Br (position 2), -CH2OH (position 5) Not reported Electrophilic reactivity, derivatization precursor -
(3-(2-Bromophenyl)isoxazol-5-yl)methanol C10H8BrNO2 254.08 -Br on phenyl, -CH2OH (isoxazole ring) Chloroform, Methanol, DMSO (slight) Structural isomer; potential medicinal applications
(2-Methylbenzo[d]oxazol-5-yl)methanol C9H9NO2 163.17 -CH3 (position 2), -CH2OH (position 5) Soluble in DMSO (10 mM solution) Lower molecular weight; storage at RT
[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol C11H11BrNO2 ~285.12 -Br on phenyl (position 4), -CH3 (oxazole) Not reported Bromophenyl positioning affects electronic properties
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate C15H10BrNO3 344.15 -Br (phenyl), -COOCH3 (position 5) Not reported Ester group enhances lipophilicity
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol C14H10INO2 383.15 -I (position 3), -CH2OH (position 5) Not reported Larger halogen; potential radiopharmaceutical use
(4-Bromothiazol-5-yl)methanol C4H4BrNOS 194.05 -Br (thiazole ring), -CH2OH Not reported Thiazole ring (sulfur vs. oxygen)
(4-(Trifluoromethyl)oxazol-5-yl)methanol C5H4F3NO2 167.09 -CF3 (oxazole), -CH2OH Not reported High lipophilicity due to CF3 group
2-(Benzo[d]oxazol-2-yl)-5-bromophenol C13H8BrNO2 290.11 -Br (phenol ring), -OH (phenolic) Not reported Phenolic OH increases acidity

*Theoretical calculation based on structural inference.

Key Comparative Insights:

Functional Groups: The methanol (-CH2OH) group distinguishes the target compound from analogs with esters (e.g., ) or phenols (e.g., ). Methanol allows for oxidation to carboxylic acids or participation in hydrogen bonding, influencing solubility and biological activity.

Structural Isomerism :

  • The isoxazole analog demonstrates how ring heteroatom positioning (oxygen vs. nitrogen) alters electronic properties and solubility.

Solubility Trends: Analogs with polar groups (e.g., -COOCH3 in ) or slight solubility in DMSO/methanol (e.g., ) suggest the target compound may share similar solubility profiles, though experimental data is needed.

Applications :

  • Brominated derivatives (e.g., ) are often used in Suzuki-Miyaura cross-coupling reactions for drug synthesis.
  • Thiazole-containing compounds (e.g., ) may exhibit distinct biological activity due to sulfur’s hydrogen-bonding capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromobenzo[d]oxazol-5-yl)methanol?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, brominated benzo[d]oxazole precursors (e.g., 5-bromo derivatives) are reacted with methanol-containing aryl boronic acids under inert conditions. Key steps include:

  • Catalytic System : Pd₂(dba)₃·CHCl₃ and XPhos ligand in toluene .
  • Purification : Silica gel chromatography (20% EtOAc/hexanes) yields the product with ~85% purity .
  • Characterization : Confirm via ¹H NMR (e.g., δ = 8.61 ppm for aromatic protons) and HPLC (>99% purity) .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ = 7.0–8.6 ppm) and the methanol group (δ = 3.85 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. SHELXL resolves bond lengths and angles with precision (e.g., C-Br bond = 1.89 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 258.9842) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Tuning : Replace Pd₂(dba)₃ with Pd(OAc)₂ for cost efficiency and reduced toxicity .
  • Solvent Effects : Use DMF instead of toluene for improved solubility of brominated intermediates, enhancing coupling efficiency .
  • Workflow Adjustments : Avoid chromatographic separations by recrystallizing intermediates (e.g., ethanol recrystallization yields 85% purity) .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Cross-Validation : Compare ¹H NMR with ¹³C NMR and IR to distinguish impurities (e.g., residual solvents) from structural isomers .
  • Crystallographic Validation : Use SHELX-refined X-ray structures to confirm atomic positions and rule out tautomeric forms .
  • HPLC-MS Analysis : Detect trace byproducts (e.g., debrominated derivatives) with gradients of 0.1% formic acid in acetonitrile .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution .
  • Molecular Docking : Model interactions with palladium catalysts to optimize ligand selection (e.g., XPhos vs. SPhos) .
  • Crystallographic Data : Use SHELXD-generated charge-density maps to assess steric hindrance at the bromine site .

Q. How to address stereochemical challenges during functionalization?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using Chiralpak IA columns (hexane:isopropanol = 90:10) .
  • Dynamic NMR : Monitor diastereomer interconversion at low temperatures (e.g., -40°C in CDCl₃) .
  • X-ray Anomalous Dispersion : Assign absolute configuration via SHELXL-refined Flack parameters .

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